

Live Cell Imaging with Alexa Fluor 350 Dextran: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alexa Fluor 350

Cat. No.: B1148469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 350 dextran is a highly versatile tool for live-cell imaging, enabling researchers to visualize and quantify dynamic cellular processes in real-time. This blue-fluorescent tracer is characterized by its high water solubility, low toxicity, and resistance to cleavage by endogenous cellular enzymes, making it an ideal probe for long-term studies.[1][2] Its primary applications lie in the investigation of fluid-phase endocytosis, including macropinocytosis and micropinocytosis, as well as the assessment of cell membrane integrity and permeability.[3] The choice of dextran molecular weight is crucial, as it influences the mechanism of cellular uptake.[3]

Spectral Properties of **Alexa Fluor 350**:

Property	Wavelength (nm)
Excitation Maximum	346
Emission Maximum	442

Note: **Alexa Fluor 350** is optimally excited by a 350 nm laser line and its emission is well-separated from commonly used green fluorophores like Alexa Fluor 488, minimizing spectral overlap in multicolor imaging experiments.[4][5]

Applications

- **Studying Endocytic Pathways:** Fluorescently labeled dextrans are widely used as markers for fluid-phase endocytosis.[3] The size of the dextran molecule determines the primary uptake pathway. Larger dextrans (e.g., 70 kDa) are predominantly internalized through macropinocytosis, a clathrin- and dynamin-independent process.[3] Smaller dextrans (e.g., 10 kDa and smaller) can be taken up by both macropinocytosis and clathrin-dependent micropinocytosis.[3] By using **Alexa Fluor 350** dextran of a specific molecular weight, researchers can selectively label and track these pathways.
- **Assessing Cell Permeability and Membrane Integrity:** **Alexa Fluor 350** dextran can be used to assess changes in cell membrane permeability. In cells with compromised membrane integrity, the dextran will passively diffuse into the cytoplasm. This application is valuable in studies of toxicology, drug delivery, and cellular injury.
- **Tracing Fluid Transport and Microcirculation:** In tissues and whole organisms, fluorescent dextrans can be used to visualize blood vessels and study vascular permeability.[6]
- **Cellular Loading and Microinjection Marker:** Due to its high water solubility and brightness, **Alexa Fluor 350** dextran is an excellent marker for confirming successful cell loading through techniques like microinjection, electroporation, or scrape-loading.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endocytosis with Alexa Fluor 350 Dextran

This protocol describes the general procedure for labeling live cells with **Alexa Fluor 350** dextran to visualize and quantify endocytic uptake.

Materials:

- **Alexa Fluor 350** dextran (appropriate molecular weight)
- Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)
- Cultured cells on glass-bottom dishes or chamber slides

- Phosphate-buffered saline (PBS), sterile
- Fluorescence microscope equipped for live-cell imaging with a UV laser or lamp and appropriate filter sets for **Alexa Fluor 350**.

Procedure:

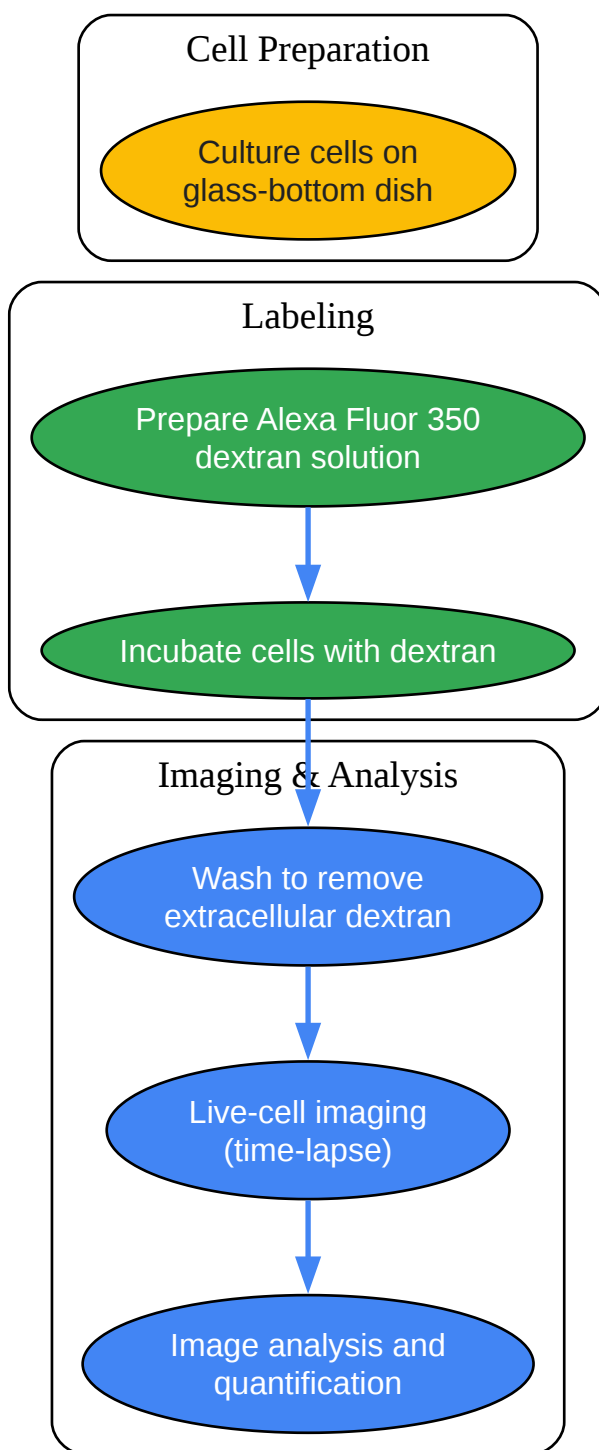
- Cell Preparation:
 - Plate cells on glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging.
 - Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
- Preparation of Dextran Solution:
 - Prepare a stock solution of **Alexa Fluor 350** dextran in sterile PBS or culture medium. A typical stock concentration is 1-10 mg/mL.
 - Sterile filter the dextran solution using a 0.2 µm filter before use with live cells.^[7]
- Cell Labeling:
 - Wash the cells once with pre-warmed live-cell imaging medium.
 - Prepare the final working concentration of **Alexa Fluor 350** dextran in the imaging medium. The optimal concentration should be determined empirically but typically ranges from 0.1 to 1 mg/mL.
 - Incubate the cells with the dextran-containing medium for a specific period. Incubation times can range from a few minutes to several hours, depending on the cell type and the specific process being studied. For endocytosis, typical incubation times are between 15 and 60 minutes.^[8]
- Washing:
 - Remove the dextran-containing medium and wash the cells 2-3 times with pre-warmed imaging medium to remove extracellular dextran and reduce background fluorescence.

- Live-Cell Imaging:
 - Immediately after washing, add fresh, pre-warmed imaging medium to the cells.
 - Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Use the appropriate excitation and emission filters for **Alexa Fluor 350** (Excitation: ~350 nm, Emission: ~440 nm).
 - Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.^{[1][9]}
 - Acquire time-lapse images to observe the dynamics of dextran uptake and trafficking.

Quantitative Data Summary:

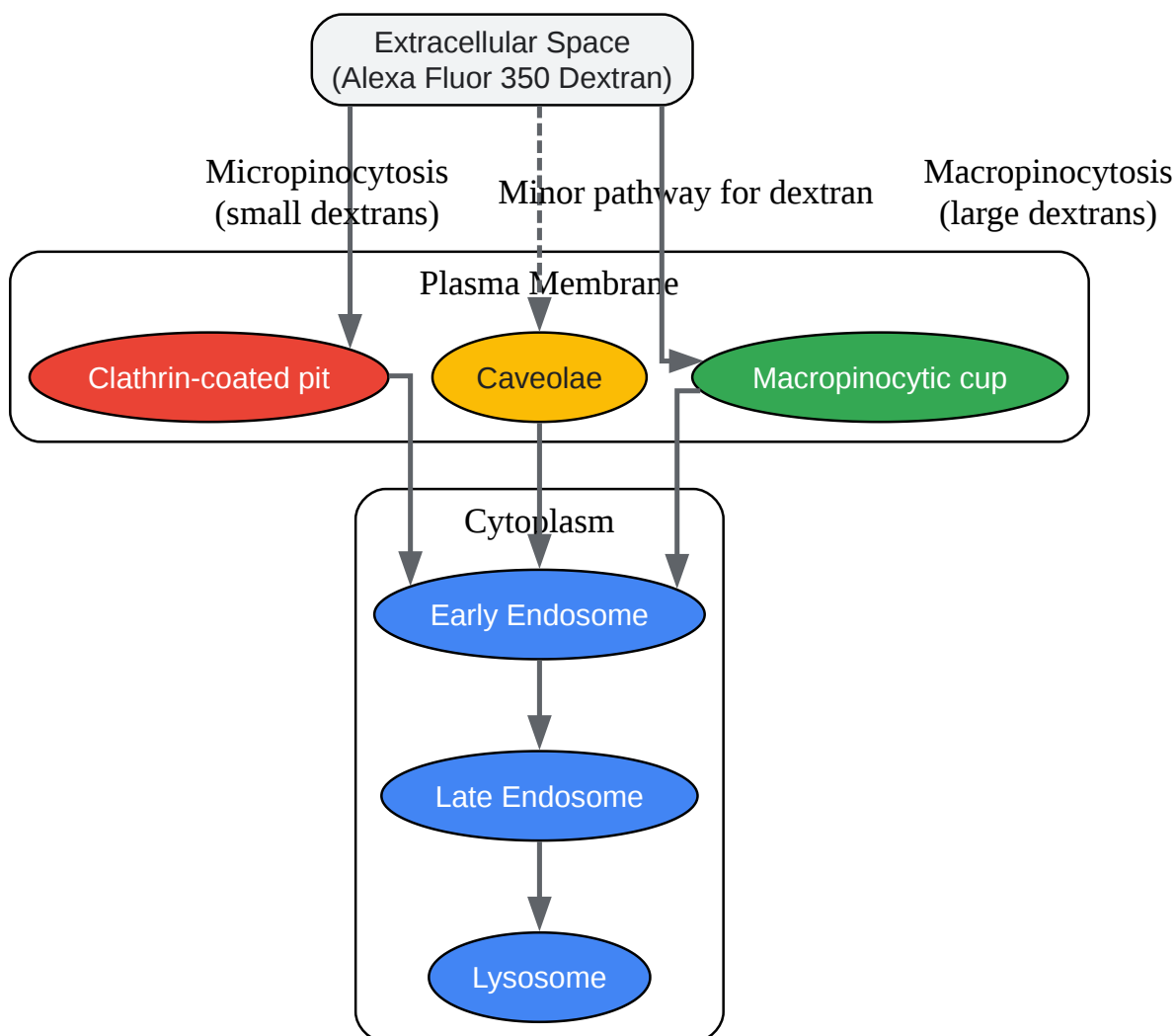
Parameter	Range	Notes
Dextran Concentration	0.1 - 1.0 mg/mL	Optimal concentration is cell-type dependent and should be determined experimentally.
Incubation Time	15 - 60 minutes	Shorter times for initial uptake, longer times for trafficking to late endosomes/lysosomes.
Imaging Temperature	37°C	Crucial for maintaining normal cellular processes.
CO ₂ Concentration	5%	Maintains physiological pH of the culture medium.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for live-cell imaging of endocytosis.



[Click to download full resolution via product page](#)

Caption: Cellular uptake pathways for fluorescently labeled dextran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The effect of the size of fluorescent dextran on its endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crick.ac.uk [crick.ac.uk]
- 5. Alexa Fluor 350 Dye | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. Fluorescent and Biotinylated Dextran—Section 14.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. A Comparative Study on the Alterations of Endocytic Pathways in Multiple Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- To cite this document: BenchChem. [Live Cell Imaging with Alexa Fluor 350 Dextran: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148469#live-cell-imaging-with-alex-fluor-350-dextran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com